molecular formula C12H10F4N3NaO5S B13722916 6-Azidohexanoic Acid STP Ester

6-Azidohexanoic Acid STP Ester

Cat. No.: B13722916
M. Wt: 407.28 g/mol
InChI Key: PNXWYBGSQOPUKQ-UHFFFAOYSA-M
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Description

6-Azidohexanoic Acid STP Ester is an amine-reactive, water-soluble labeling reagent used to modify proteins, antibodies, and other amine-containing biopolymers in aqueous media. This compound is particularly valued for its stability and efficiency in labeling biomolecules, making it a crucial tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Azidohexanoic Acid STP Ester involves the reaction of 6-Azidohexanoic Acid with 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester. The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Azidohexanoic Acid STP Ester primarily undergoes substitution reactions, particularly with primary amines. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing compounds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Azidohexanoic Acid STP Ester involves the formation of covalent bonds with primary amines. The STP ester reacts with the amine groups to form stable amide bonds, while the azide group can participate in click chemistry reactions to form triazole linkages . These reactions enable the specific labeling and modification of biomolecules, facilitating various research and industrial applications.

Properties

Molecular Formula

C12H10F4N3NaO5S

Molecular Weight

407.28 g/mol

IUPAC Name

sodium;4-(6-azidohexanoyloxy)-2,3,5,6-tetrafluorobenzenesulfonate

InChI

InChI=1S/C12H11F4N3O5S.Na/c13-7-9(15)12(25(21,22)23)10(16)8(14)11(7)24-6(20)4-2-1-3-5-18-19-17;/h1-5H2,(H,21,22,23);/q;+1/p-1

InChI Key

PNXWYBGSQOPUKQ-UHFFFAOYSA-M

Canonical SMILES

C(CCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)CCN=[N+]=[N-].[Na+]

Origin of Product

United States

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